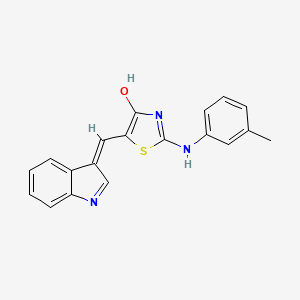

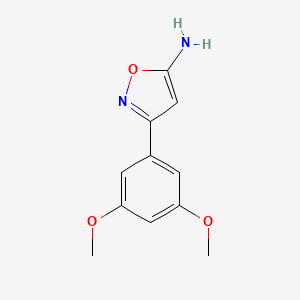

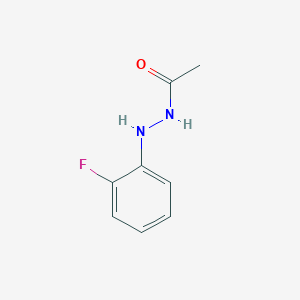

4-(3-氨基苯基)-N-(2-氯苯基)噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives often involves multi-step pathways, starting from basic aromatic compounds and proceeding through reactions that introduce the thiazole ring and the necessary substituents. For example, compounds similar to the one have been synthesized using a three-step pathway, culminating in the introduction of alkyl substituents at specific positions on the thiazole ring. These processes are characterized by their efficiency and the purity of the resulting compounds, as demonstrated by Nadaf et al. (2019), who detailed the synthesis of related thiazole compounds through pathways that ensure the introduction of chlorophenyl and aminophenyl groups in precise locations on the thiazole core (Nadaf et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives is often elucidated using techniques such as X-ray diffraction, which reveals the crystalline structure and the relative positioning of atoms within the molecule. Studies such as those by Özdemir et al. (2009) provide insight into the molecular geometry, showcasing how substituents affect the overall shape and stability of the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazol-2-amines participate in a variety of chemical reactions, largely influenced by their functional groups. The presence of amino and chlorophenyl groups enables nucleophilic substitution reactions, addition reactions, and the formation of complexes with metals. Such reactivity is instrumental in further derivatization and the synthesis of compounds with desired biological or chemical properties.

Physical Properties Analysis

The physical properties of thiazol-2-amines, including melting point, solubility, and crystalline structure, are pivotal for their application in various fields. These properties are determined by the compound's molecular structure and the intermolecular forces at play. Crystallography studies provide detailed information on the compound's solid-state structure, offering insights into its stability and reactivity.

Chemical Properties Analysis

The chemical properties of "4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine" are defined by the functional groups present and the thiazole core. These properties include acidity/basicity, reactivity with electrophiles and nucleophiles, and potential for participating in cycloaddition reactions. The compound's ability to undergo substitution reactions, owing to the presence of the chlorophenyl group, and its interactions with various reagents are of particular interest. Studies like those by Androsov (2008) elucidate the reactivity patterns of similar thiazole derivatives, highlighting the role of the thiazole core and substituents in determining the compound's chemical behavior (Androsov, 2008).

科学研究应用

腐蚀抑制

已经研究了4-(3-氨基苯基)-N-(2-氯苯基)噻唑-2-胺及其衍生物作为铁的腐蚀抑制剂的潜力。密度泛函理论(DFT)计算和分子动力学模拟表明,噻唑和噻二唑衍生物对铁的腐蚀具有显著的抑制效率,它们在Fe(110)表面的结合能表明金属表面与这些分子之间存在强烈的相互作用。理论数据与先前报道的实验结果相符,展示了它们在防腐保护应用中的潜力(Kaya et al., 2016)。

晶体结构和Hirshfeld表面分析

已进行了对烷基取代N,4-二苯基噻唑-2-胺化合物的晶体结构和Hirshfeld表面分析的研究。这些研究对于理解有助于这些化合物稳定性的分子间相互作用至关重要。这些信息对于设计具有特定性能的材料,包括制药和材料科学应用,具有重要价值(Nadaf et al., 2019)。

抗微生物药剂

已合成并评估了几种噻唑衍生物,包括4-(3-氨基苯基)-N-(2-氯苯基)噻唑-2-胺,用于其抗微生物活性。这些化合物显示出不同程度的抗菌和抗真菌活性,这可以归因于它们特定的结构特征。这些发现表明这些化合物在开发新的抗微生物药剂中具有潜力(Sah et al., 2014),(Kubba & Rahim, 2018)。

药物输送系统

已经探索了该化合物的衍生物在药物输送系统中的作用。例如,用β-环糊精-2-氨基-4-(4-氯苯基)噻唑稳定的金纳米颗粒已经开发为一种新型药物输送系统。该系统旨在提高噻唑类药物的溶解性和稳定性,展示了在增强药物输送机制方面的显著潜力(Asela et al., 2017)。

属性

IUPAC Name |

4-(3-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSHBGQZINUFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

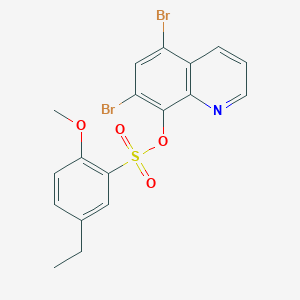

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)

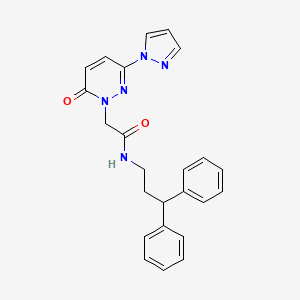

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)

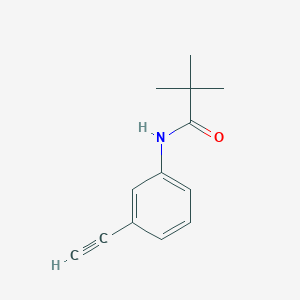

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)